3beta,5beta-Ketotriol
Description
3beta,5beta-Ketotriol (systematic name: 2,22-dideoxyecdysone) is a steroid derivative critical in the biosynthesis of ecdysone, a molting hormone essential for insect development. It is enzymatically derived from 2,22,25-trideoxyecdysone (3beta,5beta-ketodiol) via hydroxylation mediated by the Phantom (Phm) enzyme in Drosophila melanogaster and Bombyx mori . Structural confirmation of this conversion was achieved through liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) analysis . The compound’s 3beta-hydroxyl and 5beta-ketone groups are key to its biological activity in regulating metamorphosis and developmental transitions in arthropods.
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O4/c1-17(7-6-11-24(2,3)30)19-10-14-27(31)21-16-23(29)22-15-18(28)8-12-25(22,4)20(21)9-13-26(19,27)5/h16-20,22,28,30-31H,6-15H2,1-5H3/t17-,18+,19-,20+,22+,25-,26-,27-/m1/s1 |
InChI Key |
CRCTVUFFBCIURJ-DJHAZVFJSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5beta-Cholane-3alpha,7alpha,12alpha-triol
- Structure : A bile alcohol with hydroxyl groups at C3 (alpha), C7 (alpha), and C12 (alpha), and a 5beta-hydrogen configuration.
- Biological Role: Associated with cholesterol metabolism and cerebrotendinous xanthomatosis (CTX), a lipid storage disorder .
- Analytical Methods : Identified via ChEBI database (ID: CHEBI:187974) and characterized using bile alcohol profiling in clinical samples .
Comparison : Unlike 3beta,5beta-Ketotriol, this compound lacks a ketone group and features hydroxyls in distinct positions, reflecting its role in mammalian lipid metabolism rather than arthropod development.
Campesterol (3beta,24R-ergost-5-en-3-ol)
- Structure : A phytosterol with a 3beta-hydroxyl group, C5-C6 double bond, and a 24R-methyl group.
- Biological Role : Functions as a plant membrane stabilizer and a weak LXR agonist in humans, influencing cholesterol absorption .
- Analytical Methods : Characterized by GC-MS and NMR, with commercial availability as a reference standard (CAS: 23929-42-2) .
Comparison : While both compounds share a 3beta-hydroxyl group, campesterol’s unsaturated B-ring and methyl substituent at C24 distinguish it from the fully saturated, ketone-bearing structure of 3beta,5beta-Ketotriol.
Lanosta-8,24-dien-3-ol (3beta)
- Structure : A triterpene alcohol with a 3beta-hydroxyl group and double bonds at C8 and C24.
- Biological Role : Precursor in cholesterol and cucurbitacin biosynthesis, identified in plant propolis extracts .
- Analytical Methods : Detected via GC-MS (retention time: 38.81 min; 95% structural similarity to reference standards) .
Comparison: Lanosterol’s tetracyclic triterpene structure and lack of a ketone group contrast with 3beta,5beta-Ketotriol’s steroid backbone and ketone functionality.
3-Beta,5-Alpha-Tetrahydrocortisol
- Structure : A cortisol metabolite with a 3beta-hydroxyl and 5alpha-hydrogen configuration.
- Biological Role : Involved in glucocorticoid metabolism; elevated levels correlate with adrenal disorders .
- Analytical Methods : Characterized by specific rotation ([α]D +50.7° in dioxane) and MS .
Comparison : The 5alpha vs. 5beta stereochemistry critically influences receptor binding and metabolic stability, underscoring the importance of stereochemical precision in steroid activity.
Structural and Functional Data Table
Key Findings and Implications
- Structural Specificity : The 3beta-hydroxyl group is conserved across multiple sterols, but the presence of a 5beta-ketone uniquely positions 3beta,5beta-Ketotriol in ecdysone synthesis.
- Stereochemical Impact : 5beta vs. 5alpha configurations dramatically alter biological activity, as seen in cortisol metabolites versus insect hormones.
- Analytical Overlap : LC-MS and NMR are universally employed for structural elucidation, but compound-specific markers (e.g., phytosterols in GC-MS ) require tailored methodologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
